molecular formula C23H24O7 B11155986 4-butyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

4-butyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate

Cat. No.: B11155986
M. Wt: 412.4 g/mol
InChI Key: QYOYEVPJODLZDA-UHFFFAOYSA-N
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Description

4-butyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives

Preparation Methods

The synthesis of 4-butyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The crude product is then purified by flash chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

4-butyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects .

Comparison with Similar Compounds

4-butyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can be compared with other coumarin derivatives such as:

The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H24O7

Molecular Weight

412.4 g/mol

IUPAC Name

(4-butyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C23H24O7/c1-5-6-7-14-12-21(24)30-18-13-16(8-9-17(14)18)29-23(25)15-10-19(26-2)22(28-4)20(11-15)27-3/h8-13H,5-7H2,1-4H3

InChI Key

QYOYEVPJODLZDA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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